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Compound of Interest
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Cat. No.: B15605392 Get Quote

For researchers, scientists, and drug development professionals, the selection of a potent and

selective chemical probe is paramount for unraveling the complexities of Salt-Inducible Kinase

(SIK) signaling and its role in health and disease. This guide provides an objective comparison

of (R)-MRT199665 with other widely used pan-SIK inhibitors, supported by experimental data

to inform your research decisions.

Salt-Inducible Kinases (SIKs), comprising three isoforms (SIK1, SIK2, and SIK3), are key

regulators of various physiological processes, including metabolism, inflammation, and

melanogenesis. Their role in phosphorylating and thereby regulating the activity of

transcriptional co-activators, such as CRTCs and class IIa HDACs, has positioned them as

attractive therapeutic targets. This guide focuses on a comparative analysis of (R)-MRT199665
against other notable pan-SIK inhibitors like HG-9-91-01 and YKL-05-099, highlighting key

differences in potency, selectivity, and cellular activity.

Comparative Analysis of Pan-SIK Inhibitors
The potency of a kinase inhibitor is a critical parameter, typically measured as the half-maximal

inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The table

below summarizes the reported IC50 values for (R)-MRT199665 and other pan-SIK inhibitors

against the three SIK isoforms.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15605392?utm_src=pdf-interest
https://www.benchchem.com/product/b15605392?utm_src=pdf-body
https://www.benchchem.com/product/b15605392?utm_src=pdf-body
https://www.benchchem.com/product/b15605392?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitor SIK1 IC50 (nM) SIK2 IC50 (nM) SIK3 IC50 (nM)
Primary Off-
Targets

(R)-MRT199665 110[1][2][3] 12[1][2][3] 43[1][2][3]

MARK1/2/3/4,

AMPKα1/α2[1][2]

[3]

HG-9-91-01 0.92[4][5] 6.6[4][5] 9.6[4][5]

Src family

kinases, BTK,

FGF & Ephrin

receptors[5][6]

YKL-05-099 ~10[7] ~40[7] ~30[7]

Improved

selectivity over

HG-9-91-01[8]

(R)-MRT199665 emerges as a potent pan-SIK inhibitor with notable activity against SIK2 and

SIK3. While it also exhibits potent inhibition of the closely related MARK and AMPK families,

this can be a crucial consideration depending on the research context. For studies where the

interplay between SIK, MARK, and AMPK signaling is of interest, (R)-MRT199665 could be a

valuable tool. Conversely, for studies requiring high selectivity for the SIK family, the off-target

profile must be carefully considered.

HG-9-91-01 demonstrates exceptional potency against all three SIK isoforms, with sub-

nanomolar activity against SIK1. However, its utility can be compromised by its inhibition of

several other kinases that possess a threonine residue at the gatekeeper position, such as

members of the Src family.[5][6]

YKL-05-099, a derivative of HG-9-91-01, was developed to have improved pharmacokinetic

properties and enhanced selectivity.[8] While still a potent pan-SIK inhibitor, it generally

displays slightly higher IC50 values for SIK isoforms compared to HG-9-91-01.[7]

SIK Signaling Pathway and Inhibitor Mechanism of
Action
SIKs are serine/threonine kinases that act downstream of the tumor suppressor kinase LKB1.

Once activated by LKB1, SIKs phosphorylate and inactivate transcriptional co-activators like
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CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases

(HDACs). This phosphorylation leads to their sequestration in the cytoplasm via binding to 14-

3-3 proteins, thereby preventing them from entering the nucleus and activating gene

transcription. Pan-SIK inhibitors, including (R)-MRT199665, act by competing with ATP for the

kinase's active site, thus preventing the phosphorylation of SIK substrates. This allows CRTCs

and HDACs to translocate to the nucleus and modulate gene expression.
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Caption: SIK Signaling Pathway and Mechanism of Pan-SIK Inhibition.

Experimental Workflow for SIK Inhibitor Evaluation
A systematic approach is crucial for the comprehensive evaluation of SIK inhibitors. The

following workflow outlines the key experimental stages, from initial biochemical assays to

cellular and in vivo studies.

Experimental Workflow for SIK Inhibitor Evaluation
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Caption: A typical workflow for the evaluation of SIK inhibitors.

Detailed Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is for determining the IC50 value of a test compound against a SIK isoform.

Materials:

Recombinant human SIK1, SIK2, or SIK3 enzyme
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SIK substrate peptide (e.g., AMARA peptide)

(R)-MRT199665 or other test compounds

ADP-Glo™ Kinase Assay Kit (Promega)

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

ATP

DMSO

White, opaque 384-well plates

Procedure:

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further

dilute in Kinase Buffer to achieve the final desired concentrations. The final DMSO

concentration in the assay should be ≤1%.

Kinase Reaction Mixture: Prepare a master mix containing the SIK enzyme and substrate

peptide in Kinase Buffer.

Assay Plate Setup: Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the

wells of a 384-well plate.

Enzyme Addition: Add 2.5 µL of the kinase reaction mixture to each well.

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution (at 2x the final

desired concentration) to each well.

Incubation: Incubate the plate at 30°C for 60 minutes.

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well.

Incubate at room temperature for 40 minutes.

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to

each well. Incubate at room temperature for 30-60 minutes.
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Luminescence Measurement: Measure the luminescence using a plate reader.

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor

concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement (Cellular Thermal Shift
Assay - CETSA)
This protocol is to verify the binding of the inhibitor to SIKs in a cellular environment.

Materials:

Cells expressing endogenous or overexpressed SIKs

(R)-MRT199665 or other test compounds

Cell culture medium

PBS with protease and phosphatase inhibitors

Lysis buffer (e.g., RIPA buffer with inhibitors)

Antibodies against the specific SIK isoform and a loading control (e.g., GAPDH)

Secondary antibodies

Western blot reagents and equipment

Procedure:

Cell Treatment: Treat cultured cells with the test compound or DMSO (vehicle control) at

various concentrations for a specified time (e.g., 1-2 hours).

Cell Harvesting: Harvest the cells, wash with PBS containing inhibitors, and resuspend in a

small volume of PBS with inhibitors.

Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of

temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by a cooling step.
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Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g.,

20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and

determine the protein concentration. Normalize the protein concentration for all samples and

prepare them for SDS-PAGE.

Western Blotting: Perform western blotting using an antibody specific for the SIK isoform of

interest to detect the amount of soluble protein remaining at each temperature.

Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a

function of temperature for both the vehicle- and compound-treated samples. A shift in the

melting curve to a higher temperature in the presence of the compound indicates target

engagement.

Logical Framework for Selecting (R)-MRT199665
The decision to use (R)-MRT199665 should be based on a careful evaluation of its properties

in the context of the specific research question.
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Decision Framework for Selecting (R)-MRT199665

Start: Need a pan-SIK Inhibitor
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Caption: A logical guide for deciding when to use (R)-MRT199665.

In conclusion, (R)-MRT199665 is a valuable tool for studying SIK biology, particularly when

potent inhibition of SIK2 and SIK3 is desired. Researchers should, however, remain cognizant

of its activity against MARK and AMPK kinases and select their chemical probes based on the

specific requirements of their experimental design. The detailed protocols and comparative

data provided in this guide aim to facilitate this informed decision-making process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15605392?utm_src=pdf-custom-synthesis
https://tools.thermofisher.com/content/sfs/manuals/PV6445_PV6446_PV6447_SIK1_PI.pdf
https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01428
https://www.researchgate.net/publication/376849621_Identification_of_highly_selective_SIK12_inhibitors_that_modulate_innate_immune_activation_and_suppress_intestinal_inflammation
https://pmc.ncbi.nlm.nih.gov/articles/PMC10788895/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10788895/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10788895/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10769863/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10769863/
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/RAF_LanthaScreen_Activity_Assay.pdf
https://www.medchemexpress.com/YKL-05-099.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6940199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6940199/
https://www.benchchem.com/product/b15605392#why-choose-r-mrt199665-over-other-pan-sik-inhibitors
https://www.benchchem.com/product/b15605392#why-choose-r-mrt199665-over-other-pan-sik-inhibitors
https://www.benchchem.com/product/b15605392#why-choose-r-mrt199665-over-other-pan-sik-inhibitors
https://www.benchchem.com/product/b15605392#why-choose-r-mrt199665-over-other-pan-sik-inhibitors
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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